4-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride
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Overview
Description
The compound “4-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride” is a chemical compound that has been studied for its potential to improve monoclonal antibody production in Chinese hamster ovary cell cultures . The compound was found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Scientific Research Applications
Synthesis and Pharmacological Activities
Novel Heterocyclic Compounds Synthesis : Research has demonstrated the synthesis of novel heterocyclic compounds, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, derived from certain key intermediates. These compounds have shown significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting potential therapeutic applications in managing pain and inflammation (Abu‐Hashem et al., 2020).
Antimicrobial Activity : Some synthesized fluorinated benzothiazolo imidazole compounds have been identified to possess promising antimicrobial activities. This underscores the potential of these compounds in developing new antibiotics to combat resistant bacterial strains (Sathe et al., 2011).
Src Kinase Inhibitory and Anticancer Activities : A study focusing on the synthesis and evaluation of thiazolyl N-benzyl-substituted acetamide derivatives, including those related to morpholinopropyl groups, found that some derivatives inhibit Src kinase activity and exhibit anticancer properties in various cell lines (Fallah-Tafti et al., 2011).
Antimicrobial and Anti-inflammatory Screening : The synthesis of fluoro-substituted sulphonamide benzothiazoles comprising thiazole for anti-microbial screening further highlights the chemical's role in developing compounds with broad pharmacological activities. These studies suggest a continued interest in exploring the therapeutic potentials of benzothiazole derivatives (Jagtap et al., 2010).
Mechanism of Action
The compound was found to increase monoclonal antibody production by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . It also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Future Directions
The structure-activity relationship study revealed that 2,5-dimethylpyrrole was the most effective partial structure of the compound on monoclonal antibody production . Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O4S.ClH/c26-18-4-7-20-21(16-18)35-25(27-20)29(11-1-10-28-12-14-34-15-13-28)24(33)17-2-5-19(6-3-17)30-22(31)8-9-23(30)32;/h2-7,16H,1,8-15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYQLNZGBOGCLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)N(CCCN3CCOCC3)C4=NC5=C(S4)C=C(C=C5)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClFN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.